1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylbenzenesulfonyl)piperazine
CAS No.: 682762-46-5
Cat. No.: VC11791986
Molecular Formula: C19H22Cl2N2O2S
Molecular Weight: 413.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 682762-46-5 |
---|---|
Molecular Formula | C19H22Cl2N2O2S |
Molecular Weight | 413.4 g/mol |
IUPAC Name | 1-(2,5-dichlorophenyl)-4-(2,4,6-trimethylphenyl)sulfonylpiperazine |
Standard InChI | InChI=1S/C19H22Cl2N2O2S/c1-13-10-14(2)19(15(3)11-13)26(24,25)23-8-6-22(7-9-23)18-12-16(20)4-5-17(18)21/h4-5,10-12H,6-9H2,1-3H3 |
Standard InChI Key | UBIBXHZHRZXGPL-UHFFFAOYSA-N |
SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |
Canonical SMILES | CC1=CC(=C(C(=C1)C)S(=O)(=O)N2CCN(CC2)C3=C(C=CC(=C3)Cl)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound features a piperazine core substituted at the 1-position with a 2,5-dichlorophenyl group and at the 4-position with a 2,4,6-trimethylbenzenesulfonyl moiety. This configuration introduces significant steric bulk and electronic modulation, influencing both physicochemical properties and target interactions .
Molecular Formula and Weight
Key Functional Groups
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Piperazine ring: Serves as a flexible scaffold for substitutions.
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2,5-Dichlorophenyl group: Enhances lipophilicity and potential halogen bonding.
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2,4,6-Trimethylbenzenesulfonyl group: Contributes to steric hindrance and sulfonamide-mediated target engagement .
Spectroscopic and Computational Data
Property | Value | Method/Source |
---|---|---|
XLogP3 | 5.2 | PubChem computed |
Hydrogen Bond Acceptors | 4 | PubChem descriptor |
Rotatable Bonds | 6 | Cactvs 3.4.8.18 |
Topological Polar SA | 76.5 Ų | PubChem |
The high XLogP3 value suggests strong lipophilicity, favoring membrane permeability but potentially limiting aqueous solubility .
Synthesis and Optimization Strategies
Core Reaction Pathways
The synthesis of piperazine sulfonamides typically involves:
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N-Alkylation: Introducing the dichlorophenyl group via nucleophilic substitution.
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Sulfonylation: Attaching the trimethylbenzenesulfonyl moiety using sulfonyl chlorides .
Patent-Derived Protocol (Adapted from CN102807536A)
A modified procedure for analogous piperazine hydrochlorides involves:
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Cyclization: 2,5-Dichloroaniline reacts with bis(2-chloroethyl)amine hydrochloride at 120–220°C.
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Workup: Protonic solvents (e.g., ethanol/water mixtures) precipitate the crude product.
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Purification: Recrystallization achieves >99.5% purity (HPLC) .
Key Parameters:
Pharmacological Profiling
Compound | () | Target Enzyme | Selectivity Ratio (Parasite/Human) |
---|---|---|---|
Piperazine analog 42 | 0.14 | T. brucei NMT | 18:1 |
Piperidine analog 47 | 0.03 | T. brucei NMT | 6:1 |
Sulfonamide 63 | 0.002 | T. brucei NMT | 1.5:1 |
Data adapted from trypanocidal N-myristoyltransferase (NMT) inhibitors . The benzenesulfonyl group in 63 enhances potency but reduces selectivity, suggesting a trade-off for the target compound .
Structure-Activity Relationships (SAR)
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Piperazine vs. Piperidine: Piperidine analogs show 4–5× higher potency due to increased basicity (p ~9.6 vs. 7.9) .
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Sulfonamide Substitution: 2,4,6-Trimethyl groups improve target binding but may increase metabolic lability.
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Chlorophenyl Position: 2,5-Dichloro substitution optimizes hydrophobic interactions compared to 2,3 or 2,4 patterns .
Computational and ADMET Predictions
Physicochemical Profiling
Parameter | Value | Implication |
---|---|---|
Water Solubility | 0.01 mg/mL (predicted) | Low, may require formulation |
Caco-2 Permeability | 8.7 × 10 cm/s | Moderate intestinal absorption |
PPB | 92% | High plasma protein binding |
Derived from PubChem CID 121094 analogs and ACD/Labs software .
Metabolic Fate
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Primary Pathways: CYP3A4-mediated oxidation of the piperazine ring.
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Potential Metabolites: N-Dealkylated products and sulfonamide hydrolysis derivatives.
Industrial and Therapeutic Applications
Antiparasitic Development
The compound’s structural similarity to DDD85646 (a clinical-stage trypanocide) suggests potential against:
Central Nervous System (CNS) Targets
Piperazine sulfonamides are investigated for:
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